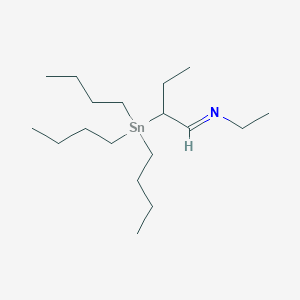![molecular formula C13H16Cl2N2O4 B14588975 Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate CAS No. 61511-79-3](/img/structure/B14588975.png)
Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate is a synthetic organic compound known for its diverse applications in various fields. It is a derivative of 2,4-dichlorophenoxyacetic acid, a well-known herbicide. The compound’s unique structure allows it to interact with different biological and chemical systems, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with butanol, followed by the reaction with hydrazine derivatives. The process can be summarized in the following steps:
Esterification: 2,4-Dichlorophenoxyacetic acid is reacted with butanol in the presence of a strong acid catalyst, such as sulfuric acid, to form butyl 2,4-dichlorophenoxyacetate.
Hydrazine Reaction: The ester is then reacted with hydrazine hydrate under controlled conditions to form the hydrazine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of 2,4-dichlorophenoxyacetic acid and butanol are mixed in industrial reactors with acid catalysts.
Hydrazine Addition: The ester is then transferred to another reactor where it is treated with hydrazine hydrate under controlled temperature and pressure to ensure complete reaction.
化学反応の分析
Types of Reactions
Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
科学的研究の応用
Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on plant growth and development due to its structural similarity to plant hormones.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of herbicides and other agrochemicals.
作用機序
The compound exerts its effects through various molecular targets and pathways:
Plant Hormone Mimicry: It mimics the action of natural plant hormones, leading to altered growth and development.
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, leading to its herbicidal effects.
Cellular Pathways: It interacts with cellular pathways, potentially leading to apoptosis in cancer cells.
類似化合物との比較
Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate can be compared with other similar compounds:
2,4-Dichlorophenoxyacetic Acid: The parent compound, widely used as a herbicide.
Butyl 2,4-Dichlorophenoxyacetate: A closely related ester with similar herbicidal properties.
Hydrazine Derivatives: Other hydrazine derivatives with varying biological activities.
Uniqueness
The unique combination of the butyl ester and hydrazine moiety in this compound provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
61511-79-3 |
|---|---|
分子式 |
C13H16Cl2N2O4 |
分子量 |
335.18 g/mol |
IUPAC名 |
butyl N-[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamate |
InChI |
InChI=1S/C13H16Cl2N2O4/c1-2-3-6-20-13(19)17-16-12(18)8-21-11-5-4-9(14)7-10(11)15/h4-5,7H,2-3,6,8H2,1H3,(H,16,18)(H,17,19) |
InChIキー |
UMHDXOWMGRKKCS-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



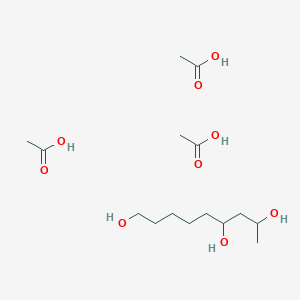
![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)
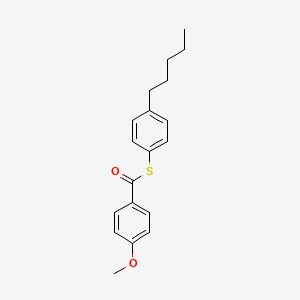
![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
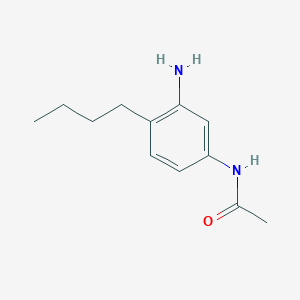
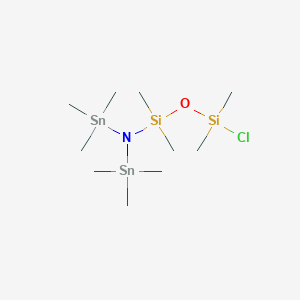
![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)
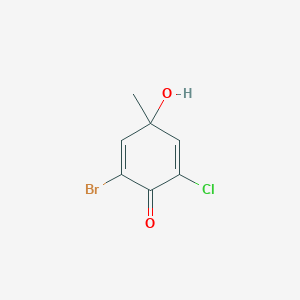
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)
![4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid](/img/structure/B14588995.png)
